Tyrosinase-Dependent Cytotoxicity: Thioether vs. Phenoxyether Comparative Potency
In a head-to-head comparative study of 30 substituted phenols, thioethers as a class were more cytotoxic than their corresponding phenoxyether analogs. The rate of oxidation by purified mushroom tyrosinase was measured by oximetry, and tyrosinase-dependent cytotoxicity was assessed via inhibition of DNA synthesis in non-melanogenic cells, with 4-hydroxyanisole as the reference [1]. Propylthiophenol was specifically noted: its greater cytotoxicity was attributed not only to a higher oxidation rate by tyrosinase but also to the higher effective toxicity of the lipophilic species generated [1]. The maximum tyrosinase-dependent toxicity observed across the series was 5–6 times the relative toxicity of 4-hydroxyanisole [1].
| Evidence Dimension | Tyrosinase-dependent cytotoxicity (relative to 4-hydroxyanisole reference) |
|---|---|
| Target Compound Data | Propylthiophenol: higher effective toxicity of lipophilic species; thioether class more cytotoxic than phenoxyether class |
| Comparator Or Baseline | Phenoxyether analogs (e.g., 4-hydroxyanisole as reference = 1×); maximum class toxicity 5–6× reference |
| Quantified Difference | Thioethers more cytotoxic than corresponding phenoxyethers; maximum range 5–6× vs. 4-hydroxyanisole reference |
| Conditions | Purified mushroom tyrosinase oximetry; in vitro DNA synthesis inhibition assay using non-melanogenic cells |
Why This Matters
For researchers developing tyrosinase-dependent prodrugs or studying melanocyte-targeted cytotoxicity, the thioether linkage provides a potency advantage over the phenoxyether linkage that cannot be replicated by oxygen-ether analogs.
- [1] Naish-Byfield, S.; Cooksey, C. J.; Latter, A. M.; Johnson, C. I.; Riley, P. A. In vitro assessment of the structure–activity relationship of tyrosinase-dependent cytotoxicity of a series of substituted phenols. Melanoma Res. 1991, 1(4), 273–287. PMID: 1823634. View Source
